molecular formula C18H15Cl2NO3 B2752808 N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide CAS No. 338760-03-5

N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2752808
CAS No.: 338760-03-5
M. Wt: 364.22
InChI Key: VDUYIAPTWUOXCV-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichlorobenzyl group, a methoxy group, and a chromene ring, which contribute to its distinctive properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of 2,4-dichlorobenzyl chloride with 8-methoxy-2H-chromene-3-carboxylic acid in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO3/c1-23-16-4-2-3-11-7-13(10-24-17(11)16)18(22)21-9-12-5-6-14(19)8-15(12)20/h2-8H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUYIAPTWUOXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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